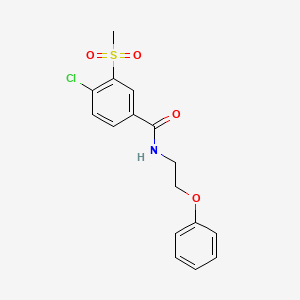
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide, also known as CMSEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMSEB is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. It also exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide. One area of focus could be the development of more potent and selective analogs of this compound for use as anticancer agents. Another area of research could be the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, the potential use of this compound as an antimicrobial and anti-inflammatory agent could be explored further. Overall, this compound has shown great promise as a tool for scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been synthesized using several methods, including the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as thionyl chloride. Both methods yield this compound as a white crystalline solid with a melting point of around 138-140°C.
Applications De Recherche Scientifique
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-23(20,21)15-11-12(7-8-14(15)17)16(19)18-9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAIHPJKEAXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)

![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
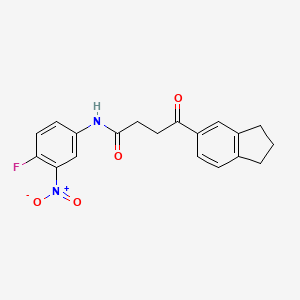
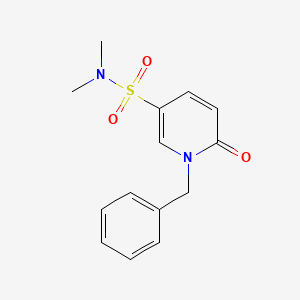


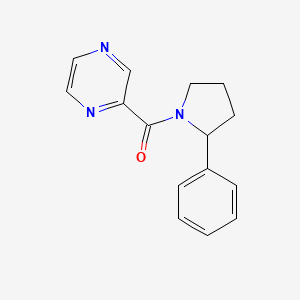
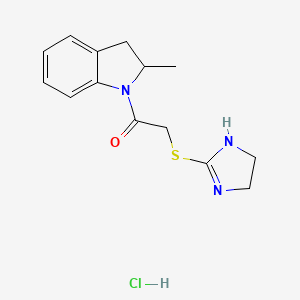
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)